molecular formula C7H8ClN B1584554 2-(Chloromethyl)-6-methylpyridine CAS No. 3099-29-4

2-(Chloromethyl)-6-methylpyridine

Cat. No. B1584554
CAS RN: 3099-29-4
M. Wt: 141.6 g/mol
InChI Key: PFQYGHGKTNHYRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08022062B2

Procedure details

Add with stirring a solution of thionyl chloride (0.77 mL, 10.6 mmol) in dry DCM (20 mL) to 2-hydroxymethyl-6-methylpyridine (1.0 g, 8.12 mmol) in dry DCM (20 mL) at 0° C. Continue stirring at 0° C. for 1.25 h. Quench with isopropanol and concentrate in vacuo. Dissolve the residue in DCM, wash with saturated aqueous NaHCO3, dry over anhydrous Na2SO4, and concentrate in vacuo to give the title compound. MS (ES+) m/z 142 (M+H)+.
Quantity
0.77 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
S(Cl)([Cl:3])=O.O[CH2:6][C:7]1[CH:12]=[CH:11][CH:10]=[C:9]([CH3:13])[N:8]=1>C(Cl)Cl>[Cl:3][CH2:6][C:7]1[CH:12]=[CH:11][CH:10]=[C:9]([CH3:13])[N:8]=1

Inputs

Step One
Name
Quantity
0.77 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
1 g
Type
reactant
Smiles
OCC1=NC(=CC=C1)C
Name
Quantity
20 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
20 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
Continue stirring at 0° C. for 1.25 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
Add
CUSTOM
Type
CUSTOM
Details
Quench with isopropanol
CONCENTRATION
Type
CONCENTRATION
Details
concentrate in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
Dissolve the residue in DCM
WASH
Type
WASH
Details
wash with saturated aqueous NaHCO3
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dry over anhydrous Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrate in vacuo

Outcomes

Product
Details
Reaction Time
1.25 h
Name
Type
product
Smiles
ClCC1=NC(=CC=C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.